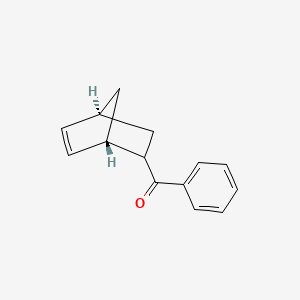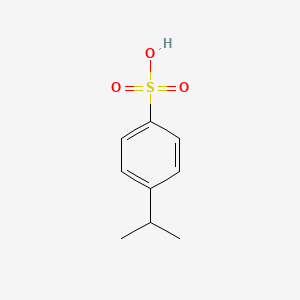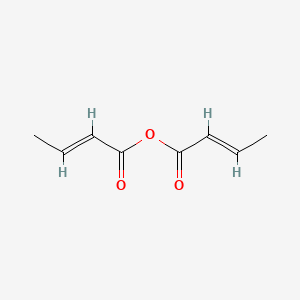
5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid . This compound is characterized by its molecular formula C7H2F4O2S and a molecular weight of approximately 226.148 Da . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a sulfanyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes:
Nitration: of benzoic acid to introduce nitro groups.
Reduction: of nitro groups to amines.
Fluorination: of the aromatic ring.
Introduction of the sulfanyl group: through thiolation reactions.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfonic acids: from oxidation.
Amines: or from substitution reactions.
科学的研究の応用
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and sulfanyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation.
作用機序
The mechanism by which 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms increase the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This compound may also interact with enzymes involved in metabolic pathways, inhibiting or modifying their activity.
類似化合物との比較
- 2,3,5,6-tetrafluorobenzoic acid
- 4-sulfanylbenzoic acid
- 2,3,5,6-tetrafluoro-4-aminobenzoic acid
Comparison:
- 2,3,5,6-tetrafluorobenzoic acid lacks the sulfanyl group, making it less reactive in thiolation reactions.
- 4-sulfanylbenzoic acid does not have the fluorine atoms, resulting in different lipophilicity and metabolic stability.
- 2,3,5,6-tetrafluoro-4-aminobenzoic acid has an amino group instead of a sulfanyl group, leading to different reactivity and potential biological interactions.
The uniqueness of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid lies in its combination of fluorine and sulfanyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRARDATQWRHGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B7771218.png)

